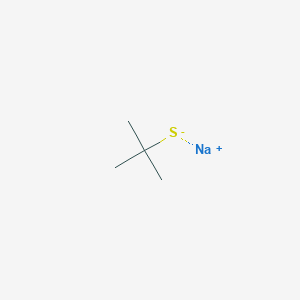

Sodium 2-methyl-2-propanethiolate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

sodium;2-methylpropane-2-thiolate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10S.Na/c1-4(2,3)5;/h5H,1-3H3;/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUZFIWBNGKNFPW-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[S-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NaS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

112.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29364-29-2 | |

| Record name | Sodium 2-methyl-2-propanethiolate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physical Properties of Sodium 2-methyl-2-propanethiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butylthiolate, is an organosulfur compound with the chemical formula C4H9NaS.[1] It is a salt composed of a sodium cation (Na+) and a tert-butylthiolate anion ((CH3)3CS-). This compound is a strong nucleophile and a versatile reagent in organic synthesis, particularly in the formation of thioethers through nucleophilic substitution reactions.[2] Its utility in the synthesis of complex molecules makes it a compound of interest for researchers in various fields, including medicinal chemistry and materials science. This guide provides an in-depth overview of its physical properties, experimental protocols for its synthesis and application, and a visualization of its reactive mechanism.

Core Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C4H9NaS | [1] |

| Molecular Weight | 112.17 g/mol | [1] |

| CAS Number | 29364-29-2 | [1] |

| Appearance | White to off-white crystalline solid, powder, crystals, or chunks | [3] |

| Melting Point | Data not well-documented; expected to be high due to its ionic nature. | [2] |

| Boiling Point | Data not available; likely decomposes at high temperatures. | [4][5] |

| Solubility | Highly soluble in water. | [2] |

| Purity (Technical Grade) | ≥88% or 90% |

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the reaction of 2-methyl-2-propanethiol with a strong base like sodium hydroxide (B78521).[2]

Materials:

-

2-methyl-2-propanethiol

-

Sodium hydroxide (NaOH)

-

Anhydrous diethyl ether

-

Argon or Nitrogen gas (for inert atmosphere)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Condenser

Procedure:

-

A solution of sodium hydroxide in water is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

-

The flask is placed under an inert atmosphere of argon or nitrogen.[6]

-

2-methyl-2-propanethiol is added dropwise to the stirred sodium hydroxide solution at room temperature.[6]

-

The reaction mixture is stirred for several hours to ensure complete reaction.

-

The resulting solution contains this compound. For isolation, the water can be removed under reduced pressure. The solid product can be washed with a non-polar solvent like hexane (B92381) to remove any unreacted thiol and then dried under vacuum.

Synthesis of a Thioether via Nucleophilic Substitution (SN2 Reaction)

This compound is an excellent nucleophile for the synthesis of thioethers from alkyl halides. The following is a general procedure.

Materials:

-

This compound

-

An alkyl halide (e.g., methyl iodide)

-

A polar aprotic solvent (e.g., Dimethylformamide - DMF)

-

Round-bottom flask

-

Magnetic stirrer

-

Condenser

-

Heating mantle

Procedure:

-

In a round-bottom flask, dissolve this compound in a suitable polar aprotic solvent such as DMF.

-

To this solution, add the alkyl halide dropwise at room temperature with stirring.

-

After the addition is complete, the reaction mixture is heated to a moderate temperature (e.g., 50-70 °C) and stirred for several hours until the reaction is complete (monitored by TLC).

-

After cooling to room temperature, the reaction mixture is poured into water and extracted with an organic solvent (e.g., diethyl ether).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude thioether.

-

The product can be further purified by distillation or column chromatography.

Visualizations

Nucleophilic Substitution (SN2) Reaction Workflow

The following diagram illustrates the workflow for the synthesis of a thioether using this compound in an SN2 reaction.

Caption: Workflow for thioether synthesis via an SN2 reaction.

Mechanism of SN2 Reaction

The following diagram illustrates the mechanism of the SN2 reaction between this compound and an alkyl halide.

References

"synthesis of Sodium 2-methyl-2-propanethiolate from 2-methyl-2-propanethiol"

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of sodium 2-methyl-2-propanethiolate from 2-methyl-2-propanethiol, also known as tert-butanethiol. This document details the primary synthetic routes, experimental protocols, and relevant chemical data to support research and development in the pharmaceutical and chemical industries.

Introduction

This compound, an organosulfur compound, serves as a versatile reagent in organic synthesis. Its strong nucleophilicity makes it valuable in various chemical transformations. This guide focuses on its preparation from 2-methyl-2-propanethiol, outlining the most common and effective methods.

Synthetic Pathways

The synthesis of this compound from 2-methyl-2-propanethiol is primarily achieved through two straightforward and efficient methods:

-

Method A: Direct Neutralization with Sodium Hydroxide (B78521). This method involves the acid-base reaction between the weakly acidic thiol and a strong base, sodium hydroxide, to form the corresponding sodium salt and water.[1]

-

Method B: Reaction with Sodium Metal. This redox reaction involves the reaction of the thiol with sodium metal, resulting in the formation of the sodium thiolate and hydrogen gas.[1]

The choice of method may depend on the desired purity, scale of the reaction, and available reagents and equipment.

Experimental Protocols

Method A: Synthesis via Direct Neutralization with Sodium Hydroxide

This protocol describes the preparation of this compound through the neutralization of 2-methyl-2-propanethiol with sodium hydroxide.

Materials:

-

2-Methyl-2-propanethiol ((CH₃)₃CSH)

-

Sodium hydroxide (NaOH)

-

Anhydrous solvent (e.g., ethanol, methanol, or tetrahydrofuran (B95107) [THF])

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser (optional, depending on the solvent)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve a known quantity of sodium hydroxide in the chosen anhydrous solvent.

-

Cool the solution in an ice bath.

-

Slowly add an equimolar amount of 2-methyl-2-propanethiol to the stirred sodium hydroxide solution via a dropping funnel. The reaction is exothermic.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours to ensure complete reaction.

-

The solvent can be removed under reduced pressure to yield the crude this compound.

-

The product can be further purified by recrystallization from a suitable solvent system if necessary.

Method B: Synthesis via Reaction with Sodium Metal

This protocol details the synthesis of this compound using sodium metal. Caution: This reaction produces flammable hydrogen gas and should be performed in a well-ventilated fume hood with appropriate safety precautions.

Materials:

-

2-Methyl-2-propanethiol ((CH₃)₃CSH)

-

Sodium metal (Na)

-

Anhydrous solvent (e.g., diethyl ether or tetrahydrofuran [THF])

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Condenser

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a gas outlet (bubbler), place freshly cut sodium metal in the chosen anhydrous solvent under an inert atmosphere.

-

Slowly add a solution of 2-methyl-2-propanethiol in the same anhydrous solvent to the stirred sodium suspension.

-

The reaction will proceed with the evolution of hydrogen gas. The rate of addition should be controlled to maintain a steady evolution of gas.

-

After the addition is complete and the evolution of hydrogen has ceased, stir the reaction mixture at room temperature for an additional 1-2 hours to ensure all the sodium has reacted.

-

The resulting suspension contains the this compound. The product can be isolated by filtration or by removing the solvent under reduced pressure.

Data Presentation

Table 1: Physical and Chemical Properties of 2-Methyl-2-propanethiol

| Property | Value |

| Molecular Formula | C₄H₁₀S |

| Molecular Weight | 90.19 g/mol |

| Boiling Point | 62-65 °C |

| Melting Point | -0.5 °C |

| Density | 0.800 g/mL at 25 °C |

| Refractive Index | n20/D 1.423 |

| Flash Point | -26 °C |

Table 2: Physical and Chemical Properties of this compound

| Property | Value |

| Molecular Formula | C₄H₉NaS |

| Molecular Weight | 112.17 g/mol [2] |

| Appearance | White to off-white crystalline powder |

| Purity (Technical Grade) | ≥88% or ≥90%[1][3] |

| Solubility | Soluble in water |

Mandatory Visualizations

Caption: Reaction pathways for the synthesis of this compound.

Caption: General experimental workflow for the synthesis of this compound.

References

Sodium 2-methyl-2-propanethiolate: A Comprehensive Technical Guide

CAS Number: 29364-29-2

Synonyms: Sodium tert-butanethiolate, 2-Methyl-2-propanethiol sodium salt, t-Butanethiol sodium salt

This technical guide provides an in-depth overview of Sodium 2-methyl-2-propanethiolate, a versatile organosulfur compound widely utilized by researchers, scientists, and drug development professionals. This document covers its chemical structure, properties, synthesis, and key applications, with a focus on providing practical experimental details.

Chemical Structure and Properties

This compound is the sodium salt of 2-methyl-2-propanethiol. The presence of a bulky tert-butyl group significantly influences its reactivity and steric hindrance in chemical reactions.

Molecular Formula: C₄H₉NaS

Molecular Weight: 112.17 g/mol

Appearance: Typically a white to off-white crystalline solid.

The chemical structure of this compound is characterized by an ionic bond between the sodium cation (Na⁺) and the 2-methyl-2-propanethiolate anion.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 29364-29-2 | N/A |

| Molecular Formula | C₄H₉NaS | N/A |

| Molecular Weight | 112.17 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Solubility | Soluble in water and polar organic solvents. | N/A |

| Linear Formula | (CH₃)₃CSNa | [1][2] |

| SMILES | [Na+].CC(C)(C)[S-] | N/A |

Synthesis of this compound

This compound is typically synthesized through the deprotonation of 2-methyl-2-propanethiol using a strong base. Two common methods are the reaction with sodium metal or with sodium hydroxide (B78521).

Experimental Protocol: Synthesis via Reaction with Sodium Hydroxide

This protocol describes the preparation of this compound from 2-methyl-2-propanethiol and sodium hydroxide.

Materials:

-

2-methyl-2-propanethiol

-

Sodium hydroxide (NaOH)

-

Deionized water

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Argon or Nitrogen gas supply for inert atmosphere

Procedure:

-

In a 500 mL three-necked round-bottomed flask equipped with a dropping funnel, a mechanical stirrer, and a gas inlet, dissolve 40 g (1.0 mole) of sodium hydroxide in 100 mL of water.[3]

-

Establish an inert atmosphere by purging the flask with argon or nitrogen.[3]

-

With rapid stirring at room temperature, add 90 g (1.0 mole) of 2-butanethiol (B122982) dropwise over a 2-hour period.[3] Note: While the reference uses 2-butanethiol, this procedure can be adapted for 2-methyl-2-propanethiol, with molar equivalents adjusted accordingly.

-

Towards the end of the addition, the thiolate solution may become very viscous. If so, it can be diluted with 30 mL of water.[3]

-

After the addition is complete, the resulting solution of this compound can be used directly for subsequent reactions or the solvent can be removed under reduced pressure to isolate the solid salt.

Applications in Organic Synthesis

This compound is a potent nucleophile and a strong base, making it a valuable reagent in various organic transformations. Its primary application is in nucleophilic substitution and demethylation reactions.

Key Application: Demethylation of Aryl Methyl Ethers

A significant application of sodium thiolates, including this compound, is the cleavage of aryl methyl ethers to the corresponding phenols. This reaction is particularly useful in the synthesis of complex natural products and pharmaceutical agents where a methyl ether serves as a protecting group for a hydroxyl functionality. Often, the sodium thiolate is generated in situ to avoid handling the odorous thiol.[1][2][4]

Experimental Protocol: In-situ Generation for Demethylation

This protocol outlines a general procedure for the demethylation of an aryl methyl ether using a thiol and sodium hydroxide, which generates the sodium thiolate in the reaction mixture.

Materials:

-

Aryl methyl ether substrate

-

Dodecanethiol (as a less odorous alternative to 2-methyl-2-propanethiol)

-

Sodium hydroxide (NaOH)

-

N-methylpyrrolidinone (NMP) as solvent

-

Reaction vessel suitable for heating

Procedure:

-

To a solution of the aryl methyl ether (1 equivalent) in NMP, add dodecanethiol (3 equivalents) and powdered sodium hydroxide (2 equivalents).

-

Heat the reaction mixture to 130 °C and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by adding water and acidify with a suitable acid (e.g., 1M HCl) to protonate the resulting phenoxide.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to afford the desired phenol.

References

- 1. Practical demethylation of aryl methyl ethers using an odorless thiol reagent | Semantic Scholar [semanticscholar.org]

- 2. Practical demethylation of aryl methyl ethers using an odorless thiol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

The Impact of Steric Hindrance on Thiolate Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thiolates, the conjugate bases of thiols, are potent nucleophiles that play a crucial role in a vast array of chemical and biological processes. Their reactivity is central to organic synthesis, catalysis, and the mechanism of action of numerous pharmaceuticals. The introduction of steric bulk around the sulfur atom profoundly modulates the reactivity of thiolates, leading to unique chemical properties and applications. This technical guide provides an in-depth exploration of the reactivity of sterically hindered thiolates, offering insights into their synthesis, kinetic behavior, and practical applications in research and drug development.

The Role of Steric Hindrance in Modulating Thiolate Reactivity

The reactivity of a thiolate is primarily governed by two key factors: its intrinsic nucleophilicity and the steric accessibility of the sulfur atom. Steric hindrance, the spatial arrangement of atoms around the reactive center that impedes the approach of reactants, significantly influences the rates and outcomes of reactions involving thiolates.

In reactions such as nucleophilic substitution (SN2) and Michael additions, the transition state involves the formation of a new bond between the thiolate sulfur and an electrophilic center.[1][2] Bulky substituents on or near the sulfur atom can create a "steric shield," which raises the energy of the transition state and, consequently, decreases the reaction rate.[3] However, this steric impediment can also be advantageous, offering enhanced stability to the thiol and its derivatives, and enabling selective reactions that would be otherwise difficult to control with unhindered thiolates.

Quantitative Analysis of Steric Effects on Thiolate Reactivity

Table 1: pKa Values of Representative Sterically Hindered and Unhindered Thiols

| Thiol | Structure | pKa | Steric Hindrance |

| Ethanethiol | CH₃CH₂SH | ~10.6 | Low |

| tert-Butylthiol | (CH₃)₃CSH | ~11.2 | High |

| Thiophenol | C₆H₅SH | ~6.6 | Low |

| 2,4,6-Triisopropylbenzenethiol | (i-Pr)₃C₆H₂SH | N/A | Very High |

| Adamantane-1-thiol | C₁₀H₁₅SH | N/A | High |

| Triphenylmethanethiol | (C₆H₅)₃CSH | N/A* | Very High |

*Specific pKa values for these highly hindered thiols are not widely reported in the literature, but they are expected to be higher than their less hindered counterparts due to the electronic effects of the bulky groups.

Key Reactions of Sterically Hindered Thiolates

Nucleophilic Substitution (SN2) Reactions

The SN2 reaction is highly sensitive to steric hindrance at both the electrophilic center and the nucleophile.[6][7] For sterically hindered thiolates, the rate of SN2 reactions is significantly reduced compared to their unhindered analogues. This effect can be harnessed to achieve selective reactions at less hindered positions in a molecule.

Michael Addition Reactions

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is another fundamental reaction where steric hindrance plays a critical role.[8][9] While sterically hindered thiolates can participate in Michael additions, their reaction rates are generally slower. This allows for fine-tuning of reaction kinetics in applications such as the synthesis of polymers and biomaterials.

Experimental Protocols

Synthesis of Sterically Hindered Thiolates

A general method for the synthesis of sterically hindered thiols involves the reaction of a bulky alkyl or aryl halide with a sulfur source, followed by reduction.

Example: Synthesis of Triphenylmethanethiol

-

Materials: Triphenylmethyl chloride (trityl chloride), thiourea (B124793), ethanol (B145695), sodium hydroxide, diethyl ether, hydrochloric acid.

-

Procedure: a. Dissolve triphenylmethyl chloride and thiourea in ethanol and reflux the mixture. b. Cool the reaction mixture and add a solution of sodium hydroxide. c. Continue to reflux until the reaction is complete (monitored by TLC). d. Cool the mixture, add water, and extract the product with diethyl ether. e. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate. f. Evaporate the solvent under reduced pressure to obtain the crude product. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield pure triphenylmethanethiol.

Kinetic Analysis of Thiolate Reactions by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for monitoring the progress of chemical reactions and determining their kinetics.[10][11]

General Protocol:

-

Sample Preparation: a. Prepare solutions of the sterically hindered thiol and the electrophile of known concentrations in a suitable deuterated solvent. b. In a separate NMR tube, prepare a solution of a non-reactive internal standard for quantification. c. To initiate the reaction, mix the thiol and electrophile solutions in the NMR tube at a controlled temperature. A basic solution may be added to generate the thiolate in situ.

-

NMR Data Acquisition: a. Immediately place the NMR tube in the spectrometer and acquire a series of ¹H NMR spectra at regular time intervals. b. Ensure the temperature is maintained constant throughout the experiment.

-

Data Analysis: a. Integrate the signals corresponding to the reactants and products relative to the internal standard in each spectrum. b. Plot the concentration of a reactant or product as a function of time. c. From these plots, determine the reaction order and the rate constant (k) using appropriate kinetic models.

Applications in Drug Development and Biochemistry

The unique properties of sterically hindered thiolates make them valuable in various aspects of drug development and biochemical research.

-

Drug Delivery: Thiolated polymers are used to enhance the mucoadhesive properties of drug delivery systems. Steric hindrance can be used to control the rate of disulfide bond formation with mucus glycoproteins, thereby modulating drug release.

-

Enzyme Inhibition: Sterically hindered thiolates can act as selective inhibitors of enzymes that have a cysteine residue in their active site. The steric bulk can provide specificity by preventing the inhibitor from binding to other enzymes.

-

Bioconjugation: The controlled reactivity of hindered thiolates is useful for the site-specific modification of proteins and other biomolecules.[12][13][14]

Conclusion

Steric hindrance is a powerful tool for modulating the reactivity of thiolates. By introducing bulky substituents around the sulfur atom, researchers can fine-tune reaction rates, enhance stability, and achieve selective chemical transformations. While a comprehensive quantitative database is still emerging, the principles outlined in this guide provide a solid foundation for understanding and utilizing sterically hindered thiolates in organic synthesis, materials science, and drug development. Further research into the systematic quantification of steric effects will undoubtedly unlock new possibilities for the application of these versatile chemical entities.

References

- 1. Asymmetric synthesis of tertiary thiols and thioethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Asymmetric synthesis of tertiary thiols and thioethers [beilstein-journals.org]

- 3. reddit.com [reddit.com]

- 4. Direct determination of thiol pKa by isothermal titration microcalorimetry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Steric, Quantum, and Electrostatic Effects on SN2 Reaction Barriers in Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. par.nsf.gov [par.nsf.gov]

- 9. Mechanistic Kinetic Modeling of Thiol–Michael Addition Photopolymerizations via Photocaged “Superbase” Generators: An Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Time- and site-resolved kinetic NMR for real-time monitoring of off-equilibrium reactions by 2D spectrotemporal correlations - PMC [pmc.ncbi.nlm.nih.gov]

- 11. diverdi.colostate.edu [diverdi.colostate.edu]

- 12. Steric effects in peptide and protein exchange with activated disulfides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Steric Effects in Peptide and Protein Exchange with Activated Disulfides - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

The Nucleophilicity of Sodium 2-methyl-2-propanethiolate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butylthiolate, is a potent, sterically hindered sulfur nucleophile widely utilized in organic synthesis. Its unique combination of high nucleophilicity, stemming from the polarizability of the sulfur atom, and significant steric bulk from the tert-butyl group, imparts distinct reactivity and selectivity profiles. This guide provides a comprehensive analysis of the nucleophilic properties of this compound, including the theoretical basis for its reactivity, factors influencing its nucleophilicity, and its applications in synthetic chemistry. Detailed experimental protocols and quantitative data are presented to offer a practical resource for laboratory professionals.

Introduction

Thiolates are a class of organosulfur compounds that serve as powerful nucleophiles in a variety of chemical transformations, most notably in nucleophilic substitution and addition reactions. Among these, this compound stands out due to the steric hindrance imposed by its tertiary alkyl structure. This steric bulk plays a crucial role in directing its reactivity, often favoring attack at less sterically congested electrophilic centers. Understanding the nuances of its nucleophilicity is paramount for its effective application in the synthesis of complex molecules, including active pharmaceutical ingredients.

Physicochemical Properties

A foundational understanding of the physicochemical properties of this compound and its conjugate acid, 2-methyl-2-propanethiol, is essential for predicting its behavior in chemical reactions.

| Property | Value | Reference |

| Chemical Formula | C4H9NaS | --INVALID-LINK-- |

| Molecular Weight | 112.17 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid | General Knowledge |

| pKa of Conjugate Acid (2-methyl-2-propanethiol) | ~11.2 | --INVALID-LINK-- |

The pKa of the conjugate acid is a critical parameter. The relatively low pKa for a thiol indicates that 2-methyl-2-propanethiol is more acidic than alcohols, and consequently, its conjugate base, the thiolate, is a weaker base but a stronger nucleophile. The equilibrium between the thiol and the thiolate is readily shifted towards the thiolate form using a suitable base.

Factors Influencing Nucleophilicity

The nucleophilic character of this compound is a product of several interconnected factors:

-

Polarizability of Sulfur: Sulfur is a larger and more polarizable atom than oxygen. Its valence electrons are held less tightly and are more easily distorted by the presence of an electrophile. This high polarizability is a primary reason for the enhanced nucleophilicity of thiolates compared to their alkoxide counterparts.[1][2]

-

Steric Hindrance: The tert-butyl group is a bulky substituent that significantly hinders the approach of the sulfur nucleophile to the electrophilic center. This steric impediment is a defining characteristic of this compound's reactivity, leading to high selectivity for less substituted electrophiles in SN2 reactions.[3][4][5]

-

Solvent Effects: The choice of solvent can profoundly impact the nucleophilicity of the thiolate. In polar protic solvents, the thiolate anion can be stabilized through hydrogen bonding, which can decrease its nucleophilicity. In polar aprotic solvents like DMF or DMSO, the "naked" thiolate anion is more reactive.

-

Counter-ion: The nature of the cation (in this case, sodium) can influence the solubility and reactivity of the thiolate. In solution, the thiolate exists as an ion pair, and the degree of association can affect its nucleophilic strength.

Quantitative Assessment of Nucleophilicity

Due to the steric hindrance of the tert-butyl group, the rate of reaction of this compound is highly dependent on the steric environment of the electrophile.

| Nucleophile Type | General Reactivity Trend | Key Influencing Factor |

| Primary Thiolates | High | Less steric hindrance, high accessibility |

| Secondary Thiolates | Moderate | Increased steric hindrance compared to primary |

| Tertiary Thiolates (e.g., this compound) | High, but highly selective | Significant steric hindrance, favors unhindered electrophiles |

Experimental Protocols

The following section provides detailed methodologies for the preparation and use of this compound in a typical nucleophilic substitution reaction.

In Situ Preparation of this compound

Objective: To generate this compound from 2-methyl-2-propanethiol and sodium hydride for immediate use in a subsequent reaction.

Materials:

-

2-methyl-2-propanethiol

-

Sodium hydride (60% dispersion in mineral oil)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Argon or Nitrogen gas supply

-

Schlenk flask or three-necked round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringes and needles

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stir bar and a rubber septum is placed under an inert atmosphere of argon or nitrogen.

-

The desired amount of sodium hydride is weighed and transferred to the flask. The mineral oil can be removed by washing the sodium hydride with anhydrous hexanes under an inert atmosphere, followed by careful decantation of the solvent.

-

Anhydrous THF is added to the flask via a syringe.

-

The flask is cooled to 0 °C in an ice bath.

-

An equimolar amount of 2-methyl-2-propanethiol is added dropwise to the stirred suspension of sodium hydride in THF via a syringe.

-

The reaction mixture is allowed to stir at 0 °C for 30 minutes and then warmed to room temperature and stirred for an additional hour, or until the evolution of hydrogen gas ceases. The resulting solution of this compound is ready for use.

SN2 Reaction with an Alkyl Halide: Synthesis of a tert-Butyl Thioether

Objective: To synthesize a tert-butyl thioether via the reaction of in situ generated this compound with a primary alkyl halide.

Materials:

-

Solution of this compound in THF (from Protocol 5.1)

-

Primary alkyl halide (e.g., 1-bromobutane)

-

Anhydrous THF

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

-

Rotary evaporator

-

Separatory funnel

Procedure:

-

The solution of this compound in THF, prepared as described in Protocol 5.1, is cooled to 0 °C in an ice bath.

-

The primary alkyl halide (1.0 equivalent) is dissolved in a minimal amount of anhydrous THF and added dropwise to the stirred thiolate solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium chloride solution.

-

The mixture is transferred to a separatory funnel, and the aqueous layer is extracted with diethyl ether (3 x 50 mL).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizing Reaction Pathways and Workflows

Synthesis of this compound

Caption: Workflow for the in situ synthesis of this compound.

SN2 Reaction Mechanism

Caption: Concerted SN2 mechanism for the reaction of this compound.

Conclusion

This compound is a valuable reagent in organic synthesis, offering a unique blend of high nucleophilicity and steric hindrance. Its utility lies in its ability to selectively form C-S bonds at sterically accessible positions, a feature that is highly desirable in the construction of complex molecular architectures. While quantitative reactivity parameters remain to be fully elucidated, the principles outlined in this guide, coupled with the provided experimental protocols, offer a robust framework for the successful application of this potent nucleophile in research and development settings. A thorough understanding of the factors governing its reactivity will continue to enable its use in the synthesis of novel compounds with potential applications in medicinal chemistry and materials science.

References

Navigating the Solubility Landscape of Sodium 2-methyl-2-propanethiolate in Organic Solvents: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of sodium 2-methyl-2-propanethiolate (NaSt-Bu) in organic solvents. Aimed at researchers, scientists, and professionals in drug development, this document synthesizes available data, outlines detailed experimental protocols for solubility determination, and presents a logical workflow for these procedures. Understanding the solubility of this versatile nucleophile is critical for its effective application in various synthetic transformations.

Physicochemical Properties of this compound

This compound, also known as sodium tert-butylthiolate, is a white crystalline solid.[1] It is a strong nucleophile widely used in organic synthesis.[1] Key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 29364-29-2 | [1][2] |

| Molecular Formula | C₄H₉NaS | [1][2] |

| Molecular Weight | 112.17 g/mol | [1][2] |

| Appearance | White crystalline solid | [1] |

| Purity | Typically ≥88% or ≥90% (technical grade) | [3][4] |

Solubility Profile: A Data-Driven Perspective

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. It is described as being highly soluble in water due to its ionic nature.[1] One source explicitly states its solubility as "not available".[1]

However, the solubility of a structurally analogous compound, sodium tert-butoxide ((CH₃)₃CONa), can provide valuable insights. While not a direct substitute, the similar steric bulk and ionic nature suggest that their solubility behaviors in various organic solvents might follow comparable trends. It is crucial to experimentally verify the solubility of this compound for any specific application.

The table below presents solubility data for sodium tert-butoxide in several organic solvents, which can serve as a preliminary guide for solvent selection.

| Solvent | Solubility of Sodium tert-butoxide (wt % at 25°C) |

| Tetrahydrofuran (THF) | 38 |

| Methyl t-butyl ether (MTBE) | 25 |

| Diglyme | 22 |

| Cyclohexane | 14 |

| Hexane | 11 |

| Toluene | 6 |

This data is for sodium tert-butoxide and should be used as an estimation for this compound with caution.[5]

Experimental Protocol for Determining Solubility

To address the lack of specific data, a robust and standardized experimental protocol is essential for researchers to determine the solubility of this compound in their solvents of interest. The following is a generalized method based on established principles of solubility testing for solid compounds in liquid solvents.[6][7][8]

Materials and Equipment

-

This compound (of known purity)

-

Anhydrous organic solvents of interest

-

Analytical balance (± 0.1 mg)

-

Vials or test tubes with secure caps

-

Constant temperature bath or shaker incubator

-

Magnetic stirrer and stir bars or vortex mixer

-

Filtration apparatus (e.g., syringe filters with compatible membranes, such as PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis)

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a vial. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vial to prevent solvent evaporation.

-

Place the vial in a constant temperature bath or shaker incubator set to the desired experimental temperature.

-

Agitate the mixture for a sufficient period to allow it to reach equilibrium. This can range from several hours to days, and preliminary experiments may be needed to determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid) using a pipette. It is critical not to disturb the solid at the bottom.

-

Immediately filter the withdrawn sample through a syringe filter into a clean, pre-weighed container or a volumetric flask. This step removes any suspended solid particles.

-

-

Quantification of Dissolved Solute:

-

Gravimetric Method:

-

Carefully evaporate the solvent from the filtered sample under reduced pressure or in a fume hood.

-

Weigh the remaining solid residue.

-

The solubility can then be calculated as the mass of the residue per volume of solvent.

-

-

Spectroscopic/Chromatographic Method:

-

Dilute the filtered sample to a concentration within the linear range of the analytical instrument.

-

Analyze the sample using a pre-calibrated instrument (e.g., HPLC or UV-Vis) to determine the concentration of this compound.

-

Calculate the original concentration in the saturated solution, which represents the solubility.

-

-

-

Data Reporting:

-

Express the solubility in standard units, such as g/L, mg/mL, or mol/L.

-

Always report the temperature at which the solubility was determined.

-

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Workflow for determining the solubility of this compound.

Conclusion

While specific quantitative solubility data for this compound in organic solvents remains sparse, this guide provides a framework for researchers to approach this challenge. By leveraging data from analogous compounds and employing a rigorous experimental protocol, scientists can accurately determine the solubility in their systems of interest. This foundational knowledge is paramount for optimizing reaction conditions, ensuring reproducibility, and advancing the application of this important chemical reagent in research and development.

References

- 1. Buy this compound (EVT-2501735) | 29364-29-2 [evitachem.com]

- 2. This compound | C4H9NaS | CID 5147913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound technical grade, 90 29364-29-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. suparnachemicals.co.in [suparnachemicals.co.in]

- 6. quora.com [quora.com]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. saltise.ca [saltise.ca]

An In-depth Technical Guide to the Safety and Handling of Sodium 2-methyl-2-propanethiolate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Sodium 2-methyl-2-propanethiolate (CAS No. 29364-29-2), a versatile intermediate in organic synthesis. Adherence to these guidelines is crucial for ensuring laboratory safety and minimizing risks associated with the use of this compound.

Chemical and Physical Properties

This compound is a white crystalline solid that is highly soluble in water.[1] It is sensitive to air and moisture, which can lead to oxidation of the thiol group.[1][2]

| Property | Value | Reference |

| CAS Number | 29364-29-2 | [1][2][3] |

| Molecular Formula | C4H9NaS | [1][2][3][4][5][6] |

| Molecular Weight | 112.17 g/mol | [1][2][3][4][5][6] |

| Appearance | White crystalline solid/powder, crystals or chunks | [1][6][7] |

| Solubility | Highly soluble in water | [1] |

| Melting Point | Not well-documented | [1][8] |

| Flash Point | Not applicable | [6][9][10] |

| Purity | Typically ≥88% to 90% | [1][2][3][9] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. It causes severe skin burns and eye damage.[2][5][6]

| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion 1B | GHS05 | Danger | H314 |

| Eye Damage 1 | GHS05 | Danger | H314 |

Data sourced from multiple safety data sheets.[5][6][9][10]

Experimental Protocols

A meticulous approach is necessary when handling this compound to mitigate risks.

Workflow for Safe Handling:

Caption: Workflow for handling this compound.

Detailed Steps:

-

Ventilation: Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood.[2][8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., PVC), tightly fitting safety goggles, a face shield, and fire/flame-resistant and impervious clothing.[2][7][8] A particulate dust filter respirator (type N95 or P3) should be used if dust formation is likely.[7][9][10]

-

Preventing Exposure: Avoid all personal contact, including inhalation of dust.[2][7][8] Use non-sparking tools and prevent fire caused by electrostatic discharge.[8][11]

-

Inert Atmosphere: Due to its sensitivity to air, handling under an inert atmosphere (e.g., nitrogen or argon) is recommended to prevent oxidation.[1]

-

Post-Handling: After handling, wash hands thoroughly.[8] Clean up all spills immediately and decontaminate surfaces.

Proper storage is essential to maintain the stability and integrity of this compound.

Storage Conditions:

-

Store away from incompatible materials such as acids, oxidizing agents, copper, and aluminum.[7]

-

Be aware that containers may develop pressure; open carefully and vent periodically.[7]

In the event of a spill, follow these procedures to minimize exposure and environmental contamination.

Spill Response Workflow:

Caption: Workflow for responding to a spill of this compound.

Detailed Steps:

-

Evacuation: Evacuate personnel from the immediate area and move upwind of the spill.[7][8]

-

Personal Protection: Wear the prescribed personal protective equipment.[2][8]

-

Containment and Cleanup:

-

For minor spills, clean up immediately.[7]

-

Use dry clean-up procedures to avoid generating dust.[7]

-

Sweep or shovel the material into a suitable, labeled container for disposal.[2] Do not use dry, powdered hypochlorite (B82951) or other strong oxidizers for cleanup, as this can cause autoignition.[7]

-

-

Environmental Precautions: Prevent the material from entering drains or waterways.[8][12]

Emergency Procedures

Immediate and appropriate first aid is critical in case of exposure.

First Aid Measures:

| Exposure Route | First Aid Protocol | Reference |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. | [2][8] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water. Seek immediate medical attention. | [2][8] |

| Eye Contact | Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Seek immediate medical attention. | [2][8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. | [2][8] |

Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use dry chemical, carbon dioxide, alcohol-resistant foam, or water spray.[2][8][12]

-

Specific Hazards: Combustion may produce carbon oxides (CO, CO2), sulfur oxides (SOx), and sodium oxides.[2][7][12] The solid is combustible but propagates flame with difficulty. Dust clouds may form an explosive mixture with air.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[2][7][8][12]

Toxicological Information

There is limited specific toxicological data available for this compound.[7][8] However, due to its corrosive nature, it is expected to cause severe irritation and chemical burns upon contact.[2][7] Long-term exposure to high dust concentrations may lead to respiratory issues.[7]

Logical Relationship of Hazards and Protective Measures:

Caption: Relationship between hazards and protective measures.

This document is intended as a guide and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) provided by the supplier before use. Always adhere to institutional and local safety regulations.

References

- 1. Buy this compound (EVT-2501735) | 29364-29-2 [evitachem.com]

- 2. chemicalbook.com [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. guidechem.com [guidechem.com]

- 5. This compound | C4H9NaS | CID 5147913 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, Tech - Yorlab [yorlab.co.uk]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. echemi.com [echemi.com]

- 9. 2-甲基-2-丙硫醇钠盐 technical grade, 90% | Sigma-Aldrich [sigmaaldrich.cn]

- 10. Sodium 2-propanethiolate technical, = 90.0 RT 20607-43-6 [sigmaaldrich.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.fr [fishersci.fr]

An In-depth Technical Guide to the Basicity of Sodium 2-methyl-2-propanethiolate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the basicity of sodium 2-methyl-2-propanethiolate, a versatile organosulfur compound. This document outlines its quantitative basicity, details relevant experimental protocols for its determination, and illustrates its chemical synthesis and reactivity through structured diagrams.

Executive Summary

This compound, also known as sodium tert-butylthiolate, is a strong, non-nucleophilic base utilized in a variety of chemical syntheses. Its efficacy as a base is a direct consequence of the electronic properties of the thiolate anion. This guide will delve into the fundamental measure of its basicity, the pKb value, which is derived from the pKa of its conjugate acid, 2-methyl-2-propanethiol. Furthermore, standardized methodologies for the experimental determination of thiol basicity are presented, alongside visual representations of its synthesis and characteristic reactions.

Quantitative Basicity Data

The basicity of this compound is best understood by examining the acidity of its conjugate acid, 2-methyl-2-propanethiol (tert-butyl mercaptan). The acid dissociation constant (pKa) of the thiol provides a direct route to calculating the base dissociation constant (pKb) of the thiolate.

The relationship between pKa and pKb in aqueous solution at 25°C is given by the equation:

pKa + pKb = 14

The pKa of 2-methyl-2-propanethiol has been experimentally determined and is presented in the table below. From this value, the pKb of this compound is calculated.

| Compound | Formula | pKa of Conjugate Acid (2-methyl-2-propanethiol) | Calculated pKb of this compound |

| This compound | (CH₃)₃CSNa | 11.22 (at 25°C) | 2.78 |

Experimental Protocols for Basicity Determination

The determination of the acid dissociation constant (pKa) of a thiol like 2-methyl-2-propanethiol is crucial for quantifying the basicity of its corresponding sodium salt. Potentiometric titration and spectrophotometric methods are common experimental approaches.

Potentiometric Titration

Potentiometric titration is a highly accurate method for determining pKa values.[1] It involves the gradual addition of a titrant (a strong base, such as NaOH) to a solution of the analyte (the thiol) and monitoring the resulting change in pH with a pH meter.

Methodology:

-

Sample Preparation: A precise amount of 2-methyl-2-propanethiol is dissolved in a suitable solvent, typically a mixture of water and an organic co-solvent like isopropanol (B130326) to ensure solubility.[2] The solution is placed in a titration vessel.

-

Titration Setup: A calibrated pH electrode is immersed in the thiol solution. The vessel is placed on a magnetic stirrer to ensure homogeneity.

-

Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, known increments using a burette.

-

Data Collection: The pH of the solution is recorded after each addition of the titrant.

-

Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The equivalence point, where the moles of base added equal the initial moles of the thiol, is identified from the inflection point of the curve. The pKa is equal to the pH at the half-equivalence point.[1]

Spectrophotometric Determination

Spectrophotometric methods can also be employed, particularly for compounds that exhibit a change in UV-Vis absorbance upon ionization.

Methodology:

-

Solution Preparation: A series of buffer solutions with known pH values are prepared. A stock solution of 2-methyl-2-propanethiol is also prepared.

-

Sample Measurement: A small, constant volume of the thiol stock solution is added to each buffer solution.

-

Absorbance Reading: The UV-Vis spectrum of each solution is recorded, and the absorbance at a specific wavelength where the protonated and deprotonated species have different absorptivities is measured.

-

Data Analysis: The pKa is determined by plotting the absorbance against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the thiol.

Synthesis and Reactivity of this compound

This compound is a key reagent in organic synthesis, valued for its strong basicity and nucleophilicity.

Synthesis

The synthesis of this compound is typically achieved through the deprotonation of its conjugate acid, 2-methyl-2-propanethiol. Two common methods are direct neutralization and reaction with an alkali metal.[3]

Synthesis of this compound

Key Chemical Reactions

As a potent nucleophile and strong base, this compound participates in a range of chemical reactions, most notably nucleophilic substitution and elimination reactions.[3]

The thiolate anion is an excellent nucleophile and readily displaces leaving groups in SN2 reactions to form thioethers.

Nucleophilic Substitution Reaction

Due to its strong basicity, this compound can also act as a base to promote elimination reactions, leading to the formation of alkenes. The sterically hindered nature of the tert-butyl group can favor elimination over substitution, depending on the substrate.

Base-Mediated Elimination Reaction

Conclusion

This compound is a strong base with a calculated pKb of 2.78. This characteristic, along with its high nucleophilicity, makes it a valuable reagent in organic synthesis for reactions such as nucleophilic substitutions and eliminations. The basicity of this compound can be accurately determined using standard laboratory techniques like potentiometric titration. Understanding the quantitative basicity and reactivity of this compound is essential for its effective application in research and development, particularly in the fields of medicinal chemistry and drug discovery.

References

An In-Depth Technical Guide to the Stability and Storage of Sodium 2-methyl-2-propanethiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butylthiolate, is a crucial organosulfur compound utilized as a strong nucleophile and base in organic synthesis. Its efficacy in forming carbon-sulfur bonds makes it a valuable reagent in the development of pharmaceuticals and other complex molecules. However, its reactivity also contributes to its inherent instability, necessitating strict adherence to proper handling and storage protocols to ensure its quality and prevent degradation. This guide provides a comprehensive overview of the stability profile of this compound, recommended storage conditions, and methodologies for its stability assessment.

Chemical Properties and Stability Profile

This compound is a white to off-white crystalline solid that is highly soluble in water and many organic solvents.[1] The stability of this compound is primarily influenced by its susceptibility to hydrolysis and oxidation.

2.1. Hydrolytic Stability

2.2. Oxidative Stability

The thiolate anion is susceptible to oxidation, which can lead to the formation of disulfides and other oxidized sulfur species.[4][5] Atmospheric oxygen can promote the oxidation of this compound, especially in the presence of light or metal catalysts.[4] This oxidative degradation can result in a loss of potency and the formation of impurities. Therefore, handling and storage under an inert atmosphere are critical to maintaining the integrity of the compound.

2.3. Thermal Stability

While specific differential thermal analysis data for this compound is limited, studies on the related compound 2-methyl-2-propanethiol have been conducted.[6] Generally, heating of thiolates can lead to decomposition. Safety data sheets for analogous compounds, such as sodium tert-butoxide, indicate that they can be flammable solids and may self-heat, potentially catching fire.[7] Therefore, exposure of this compound to high temperatures should be avoided.

Recommended Storage Conditions

To ensure the long-term stability and quality of this compound, the following storage conditions are recommended based on safety data sheets and general handling procedures for air- and moisture-sensitive reagents:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[8] | To minimize thermal degradation and reduce the rate of potential side reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon).[9] | To prevent oxidation by atmospheric oxygen. |

| Container | Keep in a tightly sealed, opaque container.[8] | To protect from moisture and light, which can accelerate degradation. |

| Incompatible Materials | Store away from strong oxidizing agents, acids, and water.[10] | To prevent chemical reactions that would degrade the compound. |

Experimental Protocols for Stability Assessment

Due to the lack of specific, publicly available stability studies on this compound, this section outlines recommended experimental protocols adapted from general guidelines for the stability testing of chemicals and pharmaceuticals.[11][12][13] These protocols can be used to generate quantitative data on the stability of the compound under various conditions.

4.1. Long-Term and Accelerated Stability Testing

These studies are designed to predict the shelf-life of the compound under recommended storage conditions.

-

Objective: To evaluate the thermal and hydrolytic stability of this compound over time.

-

Methodology:

-

Store samples of this compound in tightly sealed containers under the conditions specified in the table below.

-

At specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term studies; 0, 1, 2, 3, and 6 months for accelerated studies), withdraw samples for analysis.

-

Analyze the samples for purity (e.g., by titration or HPLC), moisture content (e.g., by Karl Fischer titration), and the presence of degradation products (e.g., by HPLC or GC-MS).

-

-

Conditions:

| Study Type | Temperature | Relative Humidity |

| Long-Term | 25°C ± 2°C | 60% ± 5% RH |

| Accelerated | 40°C ± 2°C | 75% ± 5% RH |

4.2. Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways.[11][12]

-

Objective: To investigate the degradation of this compound under various stress conditions.

-

Methodology:

-

Subject samples of the compound to the stress conditions outlined below.

-

Analyze the stressed samples using a stability-indicating analytical method (e.g., HPLC with a photodiode array detector) to separate and identify degradation products.

-

-

Stress Conditions:

-

Acid Hydrolysis: Treat a solution of the compound in a suitable organic solvent with a dilute acid (e.g., 0.1 N HCl) at room temperature and elevated temperature (e.g., 60°C).

-

Base Hydrolysis: While the compound is a salt of a strong base, its stability in the presence of excess base can be evaluated by treating a solution with a dilute base (e.g., 0.1 N NaOH) under the same temperature conditions as acid hydrolysis.

-

Oxidation: Treat a solution of the compound with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 60°C, 80°C) in a controlled environment.

-

Photostability: Expose the solid compound and its solution to UV and visible light according to ICH Q1B guidelines.

-

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the proposed stability testing protocols.

Caption: Workflow for comprehensive stability testing of this compound.

Caption: Potential degradation pathways of this compound.

Conclusion

This compound is a valuable but sensitive reagent. A thorough understanding of its stability profile is essential for its effective use in research and development. While specific quantitative stability data is not extensively published, adherence to the recommended storage conditions of a cool, dry, and inert environment is paramount to minimizing degradation through hydrolysis and oxidation. The experimental protocols outlined in this guide provide a framework for generating the necessary stability data to establish a definitive shelf-life and ensure the consistent quality of this important synthetic building block.

References

- 1. Buy this compound (EVT-2501735) | 29364-29-2 [evitachem.com]

- 2. Effect of Side Groups on the Hydrolytic Stability of Thiolated and Disulfide Cross-linked Polyaspartamides - ProQuest [proquest.com]

- 3. researchgate.net [researchgate.net]

- 4. Video: Preparation and Reactions of Thiols [jove.com]

- 5. Thiol - Wikipedia [en.wikipedia.org]

- 6. High-pressure differential thermal analysis study of the phase behaviour in sometert-butyl compounds: pivalic acid, 2-methylpropane-2-thiol and tert-butylamine - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Sodium tert-butoxide 97 865-48-5 [sigmaaldrich.com]

- 8. echemi.com [echemi.com]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. chemicalbook.com [chemicalbook.com]

- 11. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 13. Testing the shelf life of chemical products- BioGenius [biogenius.de]

An In-Depth Technical Guide to the Mechanism of Action for Sodium Tert-Butylthiolate

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium tert-butylthiolate, a sterically hindered organosulfur compound, serves as a potent nucleophile in a variety of organic transformations. Its primary mechanism of action involves the bimolecular nucleophilic substitution (SN2) reaction pathway. The bulky tert-butyl group significantly influences its reactivity, favoring substitution over elimination reactions in many cases. This guide provides a comprehensive overview of the core mechanisms, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding of its application in research and drug development.

Core Mechanism of Action: The SN2 Reaction

The principal mechanism through which sodium tert-butylthiolate exerts its reactivity is the SN2 reaction. In this concerted, single-step process, the tert-butylthiolate anion acts as a nucleophile, attacking an electrophilic carbon center and displacing a leaving group.

The key characteristics of this mechanism are:

-

Bimolecular Kinetics: The reaction rate is dependent on the concentration of both the sodium tert-butylthiolate and the electrophilic substrate.

-

Backside Attack: The nucleophilic attack occurs from the side opposite to the leaving group, leading to an inversion of stereochemistry at the carbon center if it is chiral.

-

Transition State: The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are both partially bonded to the carbon atom.

The steric bulk of the tert-butyl group plays a crucial role in the selectivity of the reaction. While highly substituted electrophiles are generally less reactive in SN2 reactions due to steric hindrance, the bulky nature of the tert-butylthiolate itself can disfavor competing elimination (E2) pathways, making it a useful reagent for specific substitution reactions.

Nucleophilicity and Basicity

The tert-butylthiolate anion is a strong nucleophile due to the high polarizability of the sulfur atom. However, its basicity is moderate. This combination of high nucleophilicity and moderate basicity is advantageous in promoting substitution reactions over elimination reactions, especially with primary and some secondary alkyl halides.

Key Applications and Signaling Pathways

The primary application of sodium tert-butylthiolate in organic synthesis is as a demethylating agent for aryl methyl ethers. This transformation is particularly valuable in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs).

Demethylation of Aryl Methyl Ethers

The demethylation of an aryl methyl ether proceeds via an SN2 attack of the tert-butylthiolate anion on the methyl group of the ether. The phenoxide ion is the leaving group.

This reaction is widely used in the final steps of natural product synthesis and in the modification of pharmaceutical intermediates.

Synthesis of Thioethers

Sodium tert-butylthiolate readily reacts with alkyl halides to form tert-butyl thioethers. This reaction follows a classic SN2 pathway.

Methodological & Application

Application Note: Protocol for Demethylation of Aryl Methyl Ethers with Sodium 2-methyl-2-propanethiolate

Abstract

This document provides a detailed protocol for the demethylation of aryl methyl ethers utilizing sodium 2-methyl-2-propanethiolate. This method offers an effective procedure for the cleavage of the methyl-ether bond to yield the corresponding phenols, which are crucial intermediates in pharmaceutical and fine chemical synthesis. The protocol outlines the necessary reagents, equipment, reaction conditions, and work-up procedures. Additionally, representative data on the substrate scope and corresponding yields are presented in a tabular format for clarity. A logical workflow of the experimental process is also provided as a Graphviz diagram.

Introduction

The demethylation of aryl methyl ethers is a fundamental transformation in organic synthesis, often employed as a deprotection step for phenolic hydroxyl groups. While various reagents are known to effect this transformation, this compound (sodium tert-butylthiolate) serves as a potent nucleophile for this purpose. The reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the thiolate anion attacks the methyl group of the ether, leading to the formation of the corresponding phenoxide and tert-butyl methyl sulfide. Subsequent acidic work-up furnishes the desired phenol. This method is particularly useful due to the generally high yields and the manageable volatility of the thiol byproduct compared to lower molecular weight thiols.

Experimental Protocol

Materials:

-

Aryl methyl ether substrate

-

This compound ((CH₃)₃CSNa)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate (B1210297) (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle or oil bath

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for extraction and filtration

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl methyl ether (1.0 eq).

-

Reagent Addition: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF) to dissolve the substrate (concentration typically 0.2-0.5 M). Add this compound (2.0-3.0 eq).

-

Reaction Conditions: Heat the reaction mixture to 100-120 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-6 hours.

-

Work-up: a. Cool the reaction mixture to room temperature. b. Carefully pour the mixture into a separatory funnel containing 1 M HCl. c. Extract the aqueous layer with ethyl acetate (3 x volume of DMF). d. Combine the organic layers and wash with water, followed by brine. e. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: a. Filter off the drying agent. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product. c. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure phenol.

Data Presentation

The following table summarizes the representative yields for the demethylation of various aryl methyl ether substrates using the described protocol.

| Entry | Substrate | Product | Reaction Time (h) | Yield (%) |

| 1 | Anisole | Phenol | 4 | 92 |

| 2 | 4-Methoxybiphenyl | 4-Hydroxybiphenyl | 3 | 95 |

| 3 | 2-Methoxynaphthalene | 2-Naphthol | 2.5 | 96 |

| 4 | 4-Bromoanisole | 4-Bromophenol | 5 | 88 |

| 5 | 4-Nitroanisole | 4-Nitrophenol | 2 | 98 |

| 6 | 3-Methoxyacetophenone | 3-Hydroxyacetophenone | 4 | 90 |

| 7 | Veratrole (1,2-Dimethoxybenzene) | Guaiacol (2-Methoxyphenol) | 6 | 75* |

* Note: Selective mono-demethylation can be challenging with multiple methoxy (B1213986) groups.

Visualizations

The following diagrams illustrate the chemical reaction and the experimental workflow.

Caption: Figure 1. Reaction scheme for the demethylation of an aryl methyl ether.

Caption: Figure 2. Step-by-step experimental workflow for the demethylation protocol.

Safety Precautions

-

This compound is a corrosive solid and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

The reaction should be performed in a well-ventilated fume hood due to the potential for volatile byproducts.

-

DMF is a high-boiling point solvent and should be handled with care, avoiding inhalation and skin contact.

-

Acidic work-up should be performed cautiously.

Conclusion

The protocol described herein provides an efficient and reliable method for the demethylation of aryl methyl ethers using this compound. The reaction proceeds with good to excellent yields for a variety of substrates, demonstrating its broad applicability in synthetic organic chemistry. The provided workflow and data serve as a valuable resource for researchers in drug development and other scientific fields requiring the synthesis of phenolic compounds.

Application Notes and Protocols: Synthesis of tert-Butyl Thioethers using Sodium 2-methyl-2-propanethiolate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tert-butyl thioether moiety is a valuable functional group in medicinal chemistry and organic synthesis, offering steric bulk and unique electronic properties. The synthesis of these compounds is efficiently achieved through the nucleophilic substitution of alkyl halides with sodium 2-methyl-2-propanethiolate (sodium tert-butylthiolate). This method, analogous to the Williamson ether synthesis, provides a straightforward and high-yielding route to a variety of tert-butyl thioethers.

This compound is a strong nucleophile, readily participating in S\N2 reactions with primary and secondary alkyl halides. The bulky tert-butyl group can influence reaction rates, and in the case of tertiary alkyl halides, elimination reactions may predominate. This document provides detailed protocols for the synthesis of tert-butyl thioethers and summarizes representative quantitative data.

Reaction Mechanism and Workflow

The synthesis proceeds via a bimolecular nucleophilic substitution (S\N2) mechanism. The thiolate anion acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.

Application Notes and Protocols: Sodium 2-methyl-2-propanethiolate as a Reagent for Cleaving Protecting Groups

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realm of drug development, the judicious use of protecting groups is paramount. These temporary modifications of functional groups are essential to prevent unwanted side reactions and to direct reactivity towards the desired pathways. The subsequent removal, or deprotection, of these groups is a critical step that demands high efficiency, selectivity, and compatibility with other functionalities within the molecule.

Sodium 2-methyl-2-propanethiolate, also known as sodium tert-butanethiolate, has emerged as a potent nucleophilic reagent for the cleavage of various protecting groups. Its strong nucleophilicity, coupled with the steric hindrance of the tert-butyl group, allows for effective and often selective dealkylation of ethers and esters, among other functionalities. This document provides detailed application notes and protocols for the use of this compound in deprotection reactions, with a focus on providing quantitative data and clear experimental methodologies to aid researchers in their synthetic endeavors.

Physicochemical Properties of this compound

| Property | Value |

| Chemical Formula | C₄H₉NaS |

| Molecular Weight | 112.17 g/mol |

| Appearance | White to off-white crystalline powder |

| CAS Number | 29364-29-2 |

| Synonyms | Sodium tert-butanethiolate, Sodium tert-butyl mercaptide |

Applications in Protecting Group Cleavage

This compound is a versatile reagent primarily utilized for the cleavage of methyl and other alkyl ethers, as well as esters. The underlying mechanism for these transformations is typically a bimolecular nucleophilic substitution (SN2) reaction, where the thiolate anion attacks the electrophilic carbon of the protecting group, leading to the cleavage of the carbon-oxygen bond.

Cleavage of Aryl Methyl Ethers

The demethylation of aryl methyl ethers is a common and crucial transformation in the synthesis of phenolic compounds, which are prevalent in natural products and pharmaceutical agents. This compound offers an effective method for this conversion.

General Reaction Scheme:

Quantitative Data for Demethylation of Aryl Methyl Ethers:

| Substrate | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 4-Methoxyphenylacetone (B17817) | 2.5 | DMF | 100 | 2 | 95 |

| 2-Methoxy-6-methylnaphthalene | 3.0 | DMF | 150 | 3 | 88 |

| 3,4-Dimethoxytoluene | 5.0 | HMPA | 150 | 4 | 85 (mono-demethylation at C-4) |

Note: Data is compiled from various sources and may require optimization for specific substrates.

Experimental Protocol: Demethylation of 4-Methoxyphenylacetone

-

Reagents and Equipment:

-

4-Methoxyphenylacetone

-

This compound

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask equipped with a magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

-

-

Procedure: a. To a solution of 4-methoxyphenylacetone (1.0 eq) in anhydrous DMF (0.5 M) in a round-bottom flask under an inert atmosphere, add this compound (2.5 eq). b. Heat the reaction mixture to 100 °C and stir for 2 hours. c. Monitor the reaction progress by thin-layer chromatography (TLC). d. Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water. e. Acidify the aqueous layer with 1 M HCl to pH ~3-4. f. Extract the product with ethyl acetate (B1210297) (3 x 50 mL). g. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. h. Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 4-hydroxyphenylacetone.

Caption: General experimental workflow for deprotection reactions.

Cleavage of Esters

This compound can also be employed for the dealkylation of esters, particularly methyl and ethyl esters, to the corresponding carboxylic acids. This method is advantageous when the substrate is sensitive to strongly acidic or basic hydrolysis conditions.

General Reaction Scheme:

Quantitative Data for Cleavage of Esters:

| Substrate (Ester) | Reagent Equivalents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| Methyl benzoate (B1203000) | 2.0 | DMF | 120 | 4 | 92 |

| Ethyl 4-nitrobenzoate | 2.2 | HMPA | 100 | 2 | 95 |

| Benzyl acetate | 2.0 | DMF | 100 | 3 | 89 |

Note: Data is compiled from various sources and may require optimization for specific substrates.

Experimental Protocol: Cleavage of Methyl Benzoate

-

Reagents and Equipment:

-

Methyl benzoate

-

This compound

-

Anhydrous N,N-dimethylformamide (DMF)

-

Round-bottom flask with a magnetic stirrer and reflux condenser

-

Inert atmosphere (Nitrogen or Argon)

-

Standard work-up and purification equipment

-

-